2',3'-Dideoxycytidine-5'-monophosphate
Overview
Description
“2’,3’-Dideoxycytidine-5’-monophosphate” is a small molecule that belongs to the class of organic compounds known as pyrimidones . These are compounds that contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . It is a deoxycytosine nucleotide containing one phosphate group esterified to the deoxyribose moiety in the 2’-,3’- or 5- positions .
Molecular Structure Analysis
The molecular formula of “2’,3’-Dideoxycytidine-5’-monophosphate” is C9H14N3O6P . The average molecular weight is 291.1977 g/mol . The IUPAC name is [ (2 S ,5 R )-5- (4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2’,3’-Dideoxycytidine-5’-monophosphate” include a molecular weight of 291.20 g/mol and a chemical formula of C9H14N3O6P .
Scientific Research Applications
DNA Polymerase Kinetics Research
ddCMP is utilized in the study of DNA polymerases, which are crucial for DNA replication and repair. Researchers have used ddCMP to understand the kinetic mechanism of DNA polymerases like Pol β, Klenow fragment, and African swine fever virus DNA polymerase X. By incorporating ddCMP into their experiments, scientists can investigate the rate-limiting steps of nucleotide incorporation and the conformational changes that occur during DNA synthesis .
DNA Sequencing
In the field of genomics, ddCMP serves as a chain-terminating nucleotide in DNA sequencing methods, particularly those based on the Sanger chain-termination method. This application is vital for determining the sequence of nucleotides in DNA, which is fundamental to genetic research and diagnostics .
Antiviral Research
As a nucleoside reverse transcriptase inhibitor (NRTI), ddCMP is used to study its effects on viral replication. This research is significant for developing antiviral drugs, especially for retroviruses like HIV, where reverse transcriptase is a key enzyme in the viral life cycle .
Neurological Studies
ddCMP has been applied in neurological research to study its effects on the development of mechanical allodynia in aging mice. This work contributes to our understanding of pain perception and the potential therapeutic approaches to treat chronic pain conditions .
Mitochondrial DNA Replication Inhibition
Researchers use ddCMP to inhibit mitochondrial DNA (mtDNA) replication. This application is important for studying the mitochondrial response to reduced mtDNA copy number and the subsequent effects on cellular metabolism and function .
Immunological Response Modulation
ddCMP is investigated for its ability to inhibit the activation of the cGAS-STING pathway. This pathway is crucial for the innate immune response, and ddCMP’s role in modulating this response can provide insights into autoimmune diseases and inflammation .
Drug-Induced Mitochondrial Toxicity
In toxicology, ddCMP is used to study drug-induced mitochondrial toxicity. This research is essential for understanding the side effects of NRTI drugs on mitochondria and for developing safer pharmaceuticals .
Cellular Aging and Disease Models
Finally, ddCMP is employed in the creation of cellular models for aging and disease. By inducing mitochondrial dysfunction through mtDNA depletion, scientists can mimic age-related diseases and study the underlying mechanisms that contribute to cellular aging .
Mechanism of Action
Target of Action
The primary target of 2’,3’-Dideoxycytidine-5’-Monophosphate is Cytidylate kinase . This enzyme is crucial in the nucleotide biosynthesis pathway, catalyzing the conversion of nucleoside monophosphates (NMPs) to nucleoside diphosphates (NDPs).
Mode of Action
2’,3’-Dideoxycytidine-5’-Monophosphate is a nucleoside analogue, which means it mimics the structure of natural nucleosides. It is incorporated into the growing DNA chain during replication. Unlike natural nucleosides, it lacks a hydroxyl group at the 3’ position . This prevents the addition of further nucleotides, thus terminating DNA synthesis .
Biochemical Pathways
The compound affects the nucleotide biosynthesis pathway . By inhibiting Cytidylate kinase, it disrupts the conversion of NMPs to NDPs, which are essential for DNA and RNA synthesis . The downstream effects include halted DNA replication and, consequently, inhibited cell division and growth.
Pharmacokinetics
Similar compounds are typically absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, determining how much reaches the target site to exert its effects.
Result of Action
The primary result of the action of 2’,3’-Dideoxycytidine-5’-Monophosphate is the inhibition of DNA synthesis. This leads to the termination of the viral replication cycle, as the virus cannot replicate its genetic material . This can lead to a decrease in viral load and potentially halt the progression of viral infections.
properties
IUPAC Name |
[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O6P/c10-7-3-4-12(9(13)11-7)8-2-1-6(18-8)5-17-19(14,15)16/h3-4,6,8H,1-2,5H2,(H2,10,11,13)(H2,14,15,16)/t6-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJMXAZJKUGYGW-POYBYMJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1COP(=O)(O)O)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908787 | |
Record name | 2′,3′-Dideoxycytidine 5′-monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dideoxycytidine-5'-monophosphate | |
CAS RN |
104086-76-2 | |
Record name | 2′,3′-Dideoxycytidine 5′-monophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104086-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-Cytidine monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2′,3′-Dideoxycytidine 5′-monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-CYTIDINE MONOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9M2W80KR9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of conjugating 2′,3′-dideoxynucleoside-5′-monophosphates, such as 2′,3′-Dideoxycytidine-5′-monophosphate, with α-amino acids?
A1: The research paper [] focuses on synthesizing conjugates of 2′,3′-dideoxynucleoside-5′-monophosphates with α-amino acids. While the paper doesn't delve into specific applications, it lays the groundwork for potentially enhancing the properties of these nucleoside monophosphates. Conjugation with α-amino acids could improve their bioavailability, cellular uptake, or even introduce novel functionalities depending on the chosen amino acid. This approach paves the way for developing potential therapeutic agents with improved characteristics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.